molecular formula C23H21FN6O3S B2918308 N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 852154-06-4

N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Katalognummer: B2918308
CAS-Nummer: 852154-06-4
Molekulargewicht: 480.52
InChI-Schlüssel: UPUKAPXPLXZFFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H21FN6O3S and its molecular weight is 480.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Development

Compounds within the related chemical family have been explored for their potential in radiopharmaceutical applications, particularly in the synthesis of selective radioligands like DPA-714 for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This area of research is significant for diagnosing and studying neuroinflammatory processes, showcasing the compound's relevance in neuroscience and medical diagnostics (Dollé et al., 2008).

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of pyrimidine-triazole derivatives. These compounds have been synthesized and evaluated against selected bacterial and fungal strains, indicating the potential of these chemicals in developing new antimicrobial agents. This research direction is critical for addressing the growing concern over antimicrobial resistance and finding new therapeutic options (Majithiya & Bheshdadia, 2022).

Chemical Structure and Molecular Interactions

The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been elucidated, contributing to the understanding of molecular conformations and intermolecular interactions. Such insights are foundational for drug design, allowing for the prediction of compound behavior in biological systems and the development of compounds with optimized pharmacological profiles (Subasri et al., 2016).

Antiviral and Anti-COVID-19 Applications

The potential antiviral activity, especially against COVID-19, has been explored through molecular structure, NBO analysis, and docking studies. Compounds with similar structural motifs have shown promise in interacting with SARS-CoV-2 proteins, highlighting their potential role in combating the pandemic and contributing to the urgent need for effective COVID-19 treatments (Mary et al., 2020).

Wirkmechanismus

Target of Action

F0648-0706, also known as K0706 , is a novel third-generation Tyrosine Kinase Inhibitor (TKI) that primarily targets the BCR-ABL1 isoforms . BCR-ABL1 is a fusion protein and an oncogenic tyrosine kinase that plays a crucial role in the pathogenesis of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .

Mode of Action

F0648-0706 acts by inhibiting the activity of BCR-ABL1 isoforms, including both wild-type and mutated forms . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, thereby exerting its anti-leukemic effects .

Biochemical Pathways

The primary biochemical pathway affected by F0648-0706 is the BCR-ABL1 signaling pathway . By inhibiting BCR-ABL1, F0648-0706 disrupts downstream signaling events that drive the growth and survival of leukemia cells .

Pharmacokinetics

The pharmacokinetic properties of F0648-0706 are currently under investigation. In a phase 1 trial, patients with CML or Ph+ ALL resistant and/or intolerant to ≥3 prior TKIs received escalating doses of K0706 capsules (single daily dose) in 28-day cycles . The study aimed to evaluate the safety and anti-leukemic activity of K0706, and determine the Maximum Tolerated Dose (MTD) .

Result of Action

The inhibition of BCR-ABL1 by F0648-0706 leads to the disruption of cancer cell proliferation and survival, resulting in anti-leukemic effects . In a phase 1 trial, K0706 showed promising results in patients who were resistant and/or intolerant to ≥3 prior TKIs .

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O3S/c1-13-3-4-14(2)18(9-13)26-21(32)12-34-23-29-28-19(10-16-11-20(31)27-22(33)25-16)30(23)17-7-5-15(24)6-8-17/h3-9,11H,10,12H2,1-2H3,(H,26,32)(H2,25,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKAPXPLXZFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.